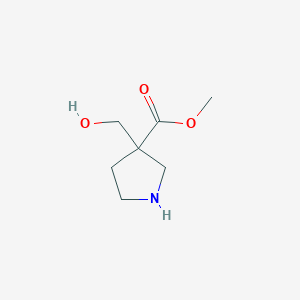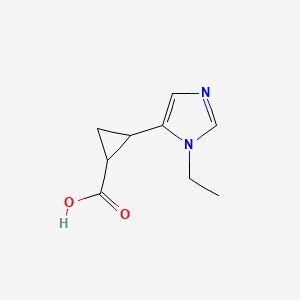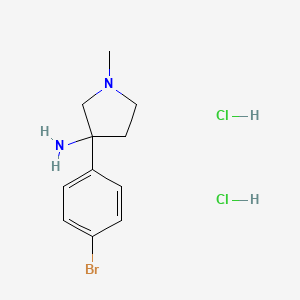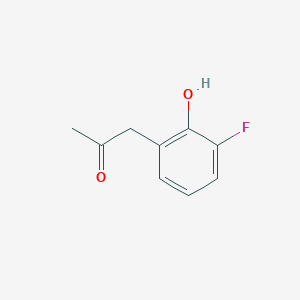
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a hydroxymethyl group and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes. This reaction is catalyzed by organocatalysts and results in the formation of highly enantiomerically enriched pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate: Similar structure but with the hydroxymethyl group at a different position.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a pyrrolidine ring.
Uniqueness
Methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 3-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-6(10)7(5-9)2-3-8-4-7/h8-9H,2-5H2,1H3 |
Clé InChI |
AMZVQWDXDUKRMP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCNC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)

![3-Oxo-1-[3-(trifluoromethoxy)phenyl]cyc lobutanecarbonitrile](/img/structure/B13596879.png)




![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)


